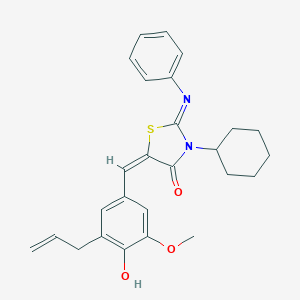![molecular formula C22H18N4O3S B301354 N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B301354.png)
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition can lead to the suppression of B-cell activation and proliferation, making it a promising therapeutic target for B-cell malignancies.
Wirkmechanismus
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea selectively binds to the active site of BTK and inhibits its kinase activity, leading to the suppression of downstream signaling pathways involved in B-cell activation and proliferation. It also induces apoptosis in B-cell lymphoma cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has been shown to effectively inhibit B-cell receptor signaling and induce apoptosis in B-cell lymphoma cells in vitro and in vivo. It also exhibits good pharmacokinetic properties and can penetrate the blood-brain barrier, making it a promising candidate for the treatment of central nervous system lymphomas.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has several advantages as a research tool, including its high specificity and potency for BTK inhibition, good pharmacokinetic properties, and ability to induce apoptosis in B-cell lymphoma cells. However, its limitations include potential off-target effects and the need for further optimization to enhance its efficacy and reduce toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea, including:
1. Combination therapy: N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea can be combined with other targeted therapies or immunotherapies to enhance its efficacy and overcome resistance mechanisms.
2. Biomarker identification: Biomarkers can be identified to predict response to N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea and guide patient selection for clinical trials.
3. Optimization of dosing and scheduling: Further optimization of dosing and scheduling can improve the therapeutic window of N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea and reduce toxicity.
4. Development of resistance mechanisms: The development of resistance mechanisms to BTK inhibition can be studied to identify potential targets for combination therapies.
5. Clinical trials: Further clinical trials can be conducted to evaluate the safety and efficacy of N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea in various B-cell malignancies.
Synthesemethoden
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea can be synthesized through a multi-step process that involves the condensation of 2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-amine with 2-methoxybenzoyl isothiocyanate, followed by the reaction with 4-(2-aminophenyl)phenol and subsequent purification steps.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have demonstrated its efficacy in inhibiting B-cell receptor signaling and inducing apoptosis in B-cell lymphoma cells.
Eigenschaften
Produktname |
N-(2-methoxybenzoyl)-N'-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea |
|---|---|
Molekularformel |
C22H18N4O3S |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
2-methoxy-N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H18N4O3S/c1-13-14(21-25-19-18(29-21)11-6-12-23-19)8-5-9-16(13)24-22(30)26-20(27)15-7-3-4-10-17(15)28-2/h3-12H,1-2H3,(H2,24,26,27,30) |
InChI-Schlüssel |
RQBAXEXKLKHBBA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(O3)C=CC=N4 |
Kanonische SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(O3)C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![17-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301273.png)
![17-(3-Bromo-4-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301274.png)
![17-(4-Fluorophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301275.png)
![methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B301276.png)
![2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301277.png)

![methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B301280.png)
![isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301283.png)
![3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B301285.png)
![propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301286.png)
![isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B301287.png)
![ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301290.png)
![ethyl 5-(3-ethoxy-4-methoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301292.png)
![ethyl 5-(3-ethoxy-4-methoxyphenyl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301293.png)